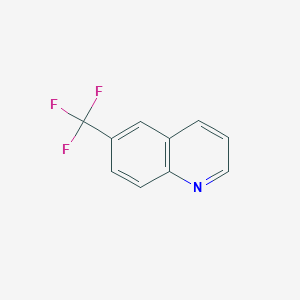

6-(Trifluoromethyl)quinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N/c11-10(12,13)8-3-4-9-7(6-8)2-1-5-14-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVALNRPQHHRMNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(F)(F)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60505602 | |

| Record name | 6-(Trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325-13-3 | |

| Record name | 6-(Trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=325-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(trifluoromethyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-(Trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-(trifluoromethyl)quinoline, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. The introduction of the trifluoromethyl group at the 6-position of the quinoline scaffold can enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a valuable moiety in drug design. This document details established synthetic routes, experimental protocols, and thorough characterization data.

Synthetic Methodologies

The synthesis of this compound can be achieved through several established methods, primarily involving the cyclization of appropriately substituted anilines. Two classical and effective methods are the Skraup-Doebner-Von Miller synthesis and the Combes synthesis.

1.1. Skraup-Doebner-Von Miller Synthesis

A widely used method for quinoline synthesis is the Skraup reaction, which involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. A modification of this, the Doebner-Von Miller reaction, utilizes α,β-unsaturated carbonyl compounds. For the synthesis of this compound, 4-(trifluoromethyl)aniline serves as the key starting material.

1.2. Combes Quinoline Synthesis

The Combes synthesis offers an alternative route, involving the condensation of an arylamine with a β-diketone in the presence of an acid catalyst to form a substituted quinoline.[1][2][3][4] This method is particularly useful for preparing 2,4-substituted quinolines.[1][2][3]

Experimental Protocols

2.1. Synthesis of this compound via a Modified Skraup-Doebner-Von Miller Reaction

This protocol is a representative example for the synthesis of this compound.

Materials:

-

4-(Trifluoromethyl)aniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene (or another suitable oxidizing agent like arsenic acid)[5]

-

Ferrous sulfate (optional, to moderate the reaction)[5]

Procedure:

-

In a fume hood, cautiously add concentrated sulfuric acid to a mixture of 4-(trifluoromethyl)aniline and glycerol in a round-bottom flask equipped with a reflux condenser.

-

Add nitrobenzene to the mixture to serve as the oxidizing agent.[5] For a less violent reaction, ferrous sulfate can be added as a moderator.[5]

-

Heat the reaction mixture carefully. The reaction is often exothermic and may require initial cooling before heating to maintain control.

-

Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the completion of the cyclization.

-

After cooling to room temperature, pour the reaction mixture onto ice and neutralize with a concentrated sodium hydroxide solution.

-

The crude this compound will separate as an oil or solid. Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes key analytical data.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₆F₃N | [6][7] |

| Molecular Weight | 197.16 g/mol | [6][7] |

| Appearance | Colorless to yellow oil or solid | |

| Boiling Point | 244 °C | [8] |

| Density | 1.311 g/cm³ | [8] |

| ¹H NMR (CDCl₃) | Chemical shifts (ppm) will be characteristic for the quinoline ring protons. | [9][10] |

| ¹³C NMR (CDCl₃) | Peaks corresponding to the 10 carbon atoms, including the CF₃ carbon as a quartet. | [9][10][11] |

| ¹⁹F NMR (CDCl₃) | A singlet corresponding to the CF₃ group is expected around -62 ppm. | [10] |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z = 197. | [6] |

| IR Spectroscopy (ATR) | Characteristic peaks for C=N, C=C, and C-F stretching vibrations. | [9][12] |

Visualizations

4.1. Synthetic Pathway

Caption: Skraup synthesis of this compound.

4.2. Characterization Workflow

Caption: Workflow for the characterization of this compound.

References

- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 2. Combes Quinoline Synthesis [drugfuture.com]

- 3. iipseries.org [iipseries.org]

- 4. wikiwand.com [wikiwand.com]

- 5. Skraup reaction - Wikipedia [en.wikipedia.org]

- 6. This compound | C10H6F3N | CID 12647567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. This compound,95% MIN(HPLC) CAS#: 325-13-3 [m.chemicalbook.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. beilstein-archives.org [beilstein-archives.org]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. dergipark.org.tr [dergipark.org.tr]

physicochemical properties of 6-(trifluoromethyl)quinoline

An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic aromatic compound featuring a quinoline scaffold substituted with a trifluoromethyl (CF₃) group at the 6-position. The introduction of the CF₃ group is a common strategy in medicinal chemistry to enhance key molecular properties. This electron-withdrawing group can significantly improve metabolic stability, lipophilicity, and binding affinity to biological targets by altering the electronic and steric profile of the parent molecule.[1] This technical guide provides a comprehensive overview of the core physicochemical properties, spectroscopic data, and relevant experimental methodologies for this compound.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for predicting its behavior in biological and chemical systems, from solubility in physiological media to its ability to cross cell membranes. These properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 325-13-3 | [2][3] |

| Molecular Formula | C₁₀H₆F₃N | [2][3] |

| Molecular Weight | 197.16 g/mol | [2][3] |

| Appearance | Not available in surveyed literature. | |

| Melting Point | Not available in surveyed literature. | |

| Boiling Point | Not available in surveyed literature. | |

| logP (Octanol/Water) | 3.25 | [1][3] |

| pKa (Predicted) | Not available in surveyed literature. | |

| Topological Polar Surface Area | 12.89 Ų | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

| Rotatable Bonds | 0 | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. While a complete set of spectra for the specific title compound is not publicly available, the following table summarizes the expected characteristic signals based on data from closely related trifluoromethylated quinoline derivatives.[4][5][6]

| Spectroscopy | Characteristic Signals |

| ¹H NMR | Aromatic protons (quinoline ring): Signals expected in the δ 7.0-9.0 ppm range. |

| ¹³C NMR | Aromatic carbons: Signals expected in the δ 120-150 ppm range. CF₃ Carbon: Expected as a quartet due to C-F coupling, with a chemical shift around 123.5 ppm and a coupling constant (¹JCF) of approximately 275 Hz.[4][5][6] |

| ¹⁹F NMR | CF₃ Group: A sharp singlet is expected, with a chemical shift around δ -62 ppm (relative to a standard like CFCl₃).[4][5][6] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 129. Characteristic fragments would include the loss of fluorine (F) or the trifluoromethyl group (CF₃).[7] |

| Infrared (IR) | C=N stretch (quinoline ring): ~1620-1640 cm⁻¹. C-F stretches (CF₃ group): Strong bands typically observed in the 1100-1300 cm⁻¹ region. Aromatic C-H stretches: Above 3000 cm⁻¹. |

Experimental Protocols

Detailed methodologies are critical for the accurate and reproducible determination of physicochemical properties. The following sections describe standard protocols applicable to the characterization of this compound.

Lipophilicity (logP) Determination by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of n-octanol and water, indicating its lipophilicity.[1]

-

System Preparation: Equal volumes of n-octanol and water are mixed vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.[1]

-

Sample Addition: A precisely weighed amount of this compound is dissolved in the n-octanol phase.[1]

-

Partitioning: The n-octanol solution containing the compound is mixed with the water phase in a separatory funnel. The funnel is shaken for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.[1]

-

Phase Separation: The mixture is allowed to stand until a clear separation of the two layers is observed.[1]

-

Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[1]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[1]

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: The compound (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400-600 MHz).[4] ¹³C spectra often require a larger number of scans for adequate signal-to-noise.

-

-

Mass Spectrometry (MS):

-

Methodology: High-resolution mass spectra (HRMS) can be obtained using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.[4][8] For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used.[7]

-

Analysis: The resulting spectrum provides the exact mass of the molecular ion, which is used to confirm the elemental composition. The fragmentation pattern provides structural information.[8]

-

-

Infrared (IR) Spectroscopy:

-

Methodology: Spectra are typically recorded using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which allows for the direct analysis of a small amount of solid or liquid sample with minimal preparation.[4]

-

Analysis: The spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule (e.g., C-F, C=N).

-

Synthesis and Characterization Workflow

While multiple synthetic routes to trifluoromethylated quinolines exist, a general workflow involves the cyclization of a suitable precursor followed by purification and characterization. The diagram below illustrates a logical workflow for the synthesis and analysis of a compound like this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Safety and Handling

Based on available data, this compound is classified as harmful if swallowed, a skin irritant, and a serious eye irritant.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound possesses distinct physicochemical properties, primarily influenced by the presence of the trifluoromethyl group, which imparts high lipophilicity (logP ≈ 3.25). This characteristic is a key consideration in drug design for optimizing membrane permeability and metabolic stability. The spectroscopic signatures, particularly the distinct signals in ¹⁹F and ¹³C NMR, provide definitive means for its identification and structural verification. The experimental protocols outlined in this guide offer standardized approaches for researchers to reliably determine its properties, ensuring data consistency and comparability across different studies. This comprehensive technical overview serves as a valuable resource for professionals engaged in the research and development of novel quinoline-based therapeutic agents and materials.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C10H6F3N | CID 12647567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. beilstein-archives.org [beilstein-archives.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]

- 7. madison-proceedings.com [madison-proceedings.com]

- 8. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethyl Advantage: An In-depth Technical Guide to the Biological Activity of Novel 6-(Trifluoromethyl)quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of novel 6-(trifluoromethyl)quinoline derivatives. The strategic incorporation of a trifluoromethyl group at the 6-position of the quinoline scaffold has emerged as a promising strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and overall biological efficacy. This document collates quantitative data on their anticancer, antimicrobial, and neuroprotective potential, details key experimental protocols, and visualizes associated signaling pathways and workflows to support further research and development in this area.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization and modulation of key signaling pathways such as the PI3K/Akt/mTOR cascade.

Quantitative Anticancer Data

The antiproliferative and cytotoxic effects of various this compound derivatives have been evaluated against a range of human cancer cell lines. The following tables summarize the key parameters: Growth Inhibition 50 (GI₅₀), Total Growth Inhibition (TGI), and Lethal Concentration 50 (LC₅₀).

Table 1: Anticancer Activity of this compound Derivatives

| Compound Class | Cell Line | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) | Reference |

| Phenylsulfonylurea Derivatives | MCF-7 | 6.55 | - | - | [1] |

| Phenylsulfonylurea Derivatives | HepG-2 | 2.71 | - | - | [1] |

| Phenylsulfonylurea Derivatives | A549 | 7.47 | - | - | [1] |

| Quinoline-Chalcone Hybrids | MGC-803 | 1.38 | - | - | [1] |

| Quinoline-Chalcone Hybrids | HCT-116 | 5.34 | - | - | [1] |

| Quinoline-Chalcone Hybrids | MCF-7 | 5.21 | - | - | [1] |

| 3-Phenyltrifluoromethyl quinolines | MCF-7 | 0.004 | - | - | [2] |

Note: "-" indicates data not available in the cited literature.

Signaling Pathways in Anticancer Activity

1.2.1. Tubulin Polymerization Inhibition

A significant mechanism of action for several anticancer this compound derivatives is the inhibition of tubulin polymerization.[3][4] These compounds often bind to the colchicine binding site on β-tubulin, disrupting the formation of microtubules, which are essential for cell division.[3][4][5] This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[3][4]

1.2.2. PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[6][7] Some quinoline derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.[7][8] The introduction of a trifluoromethyl group can enhance the inhibitory activity of these compounds.[6]

Experimental Protocols

1.3.1. MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.

-

Materials : 96-well plates, cancer cell lines, complete culture medium, this compound derivatives, DMSO, MTT solution (5 mg/mL in PBS), solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

-

Procedure :

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in culture medium (final DMSO concentration < 0.5%).

-

Replace the medium with 100 µL of medium containing the test compounds. Include vehicle and positive controls.

-

Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀, TGI, and LC₅₀ values.[9]

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and bioevaluation of novel trifluoromethylquinoline derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]

- 9. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 6-(Trifluoromethyl)quinoline in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. The strategic incorporation of a trifluoromethyl (-CF3) group, a bioisostere for a methyl group, has become a cornerstone of modern medicinal chemistry. This is due to its profound effects on a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. This in-depth technical guide focuses on 6-(trifluoromethyl)quinoline, a key building block in the synthesis of innovative molecules for drug discovery and materials science.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is crucial for its effective utilization in synthetic strategies and for predicting the characteristics of its derivatives.

| Property | Value |

| Molecular Formula | C₁₀H₆F₃N[1] |

| Molecular Weight | 197.16 g/mol [1] |

| LogP | 3.2536[1] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų[1] |

| Hydrogen Bond Acceptors | 1[1] |

| Hydrogen Bond Donors | 0[1] |

| Rotatable Bonds | 0[1] |

Synthesis of this compound: Experimental Protocols

The synthesis of the this compound core can be achieved through several classical and modern synthetic methodologies. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Skraup Synthesis

The Skraup synthesis is a well-established method for quinoline synthesis involving the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid.

Experimental Protocol for Skraup Synthesis of this compound:

Starting Material: 4-Aminobenzotrifluoride

Reagents: Glycerol, Nitrobenzene (as oxidizing agent and solvent), concentrated Sulfuric Acid, Ferrous sulfate (to moderate the reaction).

Procedure:

-

In a fume hood, carefully add concentrated sulfuric acid to a mixture of 4-aminobenzotrifluoride and nitrobenzene while cooling in an ice bath.

-

Add ferrous sulfate heptahydrate to the mixture.

-

Slowly add glycerol to the reaction mixture with constant stirring, maintaining the temperature below 120°C.

-

After the addition is complete, heat the mixture to 140-150°C for several hours. The reaction is often vigorous and requires careful temperature control.

-

Cool the reaction mixture and pour it into a large volume of water.

-

Make the solution basic with a concentrated sodium hydroxide solution to precipitate the crude product and unreacted starting materials.

-

Perform steam distillation to isolate the volatile quinoline product.

-

Extract the distillate with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Friedländer Annulation

The Friedländer synthesis provides a convergent approach to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

Experimental Protocol for Friedländer Synthesis of this compound:

Starting Material: 2-Amino-5-(trifluoromethyl)benzaldehyde and a suitable ketone (e.g., acetone to yield 2-methyl-6-(trifluoromethyl)quinoline).

Reagents: Base (e.g., sodium hydroxide, potassium hydroxide) or Acid (e.g., p-toluenesulfonic acid, trifluoroacetic acid) catalyst, and a suitable solvent (e.g., ethanol, toluene).

Procedure:

-

Dissolve 2-amino-5-(trifluoromethyl)benzaldehyde and the ketone in the chosen solvent.

-

Add the catalyst to the reaction mixture.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Spectroscopic Characterization of this compound

| Spectroscopic Data | Expected/Reported Values for Trifluoromethylated Quinolines |

| ¹H NMR | Aromatic protons typically appear in the range of δ 7.5-9.0 ppm. |

| ¹³C NMR | Aromatic carbons appear in the range of δ 120-150 ppm. The trifluoromethyl carbon appears as a quartet due to C-F coupling. |

| ¹⁹F NMR | The trifluoromethyl group typically shows a singlet in the range of δ -60 to -65 ppm (relative to CFCl₃). For example, the ¹⁹F NMR spectrum of (E)-2-(propen-1-yl)-6-trifluoromethylquinoline in CDCl₃ shows a chemical shift around this range. |

| IR (cm⁻¹) | Characteristic peaks for C=C and C=N stretching in the aromatic system (1600-1450 cm⁻¹), C-H stretching (3100-3000 cm⁻¹), and strong C-F stretching bands (1350-1100 cm⁻¹). |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at m/z 197.05 for C₁₀H₆F₃N. |

This compound in Drug Development: Targeting Cancer Signaling Pathways

Derivatives of this compound have shown significant promise as anticancer agents, often by targeting key kinases in oncogenic signaling pathways.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several quinoline-based molecules have been developed as inhibitors of this pathway.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of a this compound derivative on PI3K.

Inhibition of the MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. It is frequently hyperactivated in various cancers. Quinoline derivatives have also been investigated as inhibitors of this pathway.

Caption: The MAPK/ERK signaling pathway with a this compound derivative inhibiting Raf kinase.

Quantitative Biological Activity Data

The following table summarizes the reported in vitro anticancer activity of various quinoline derivatives, highlighting their potential as therapeutic agents.

| Compound Class | Cell Line | Cancer Type | IC₅₀ (µM) |

| Quinoline-based dihydrazone | MCF-7 | Breast Cancer | 7.016 - 7.05[2] |

| Quinoline-based dihydrazone | BGC-823 | Gastric Cancer | 7.01 - 34.32[2] |

| Quinoline-based dihydrazone | BEL-7402 | Hepatoma | 7.01 - 34.32[2] |

| Quinoline-based dihydrazone | A549 | Lung Cancer | 7.01 - 34.32[2] |

| Quinoline-amidrazone hybrid | A549 | Lung Cancer | 43.1[3] |

| Quinoline-amidrazone hybrid | MCF-7 | Breast Cancer | 59.1[3] |

| Substituted Quinoline | PC-3 | Prostate Cancer | >100 |

Experimental Workflows

Synthesis and Purification Workflow

A typical workflow for the synthesis and purification of a this compound derivative is outlined below.

Caption: A generalized workflow for the synthesis and purification of a this compound derivative.

In Vitro Anticancer Drug Screening Workflow

The biological evaluation of newly synthesized this compound derivatives typically follows a standardized in vitro screening cascade.

Caption: A typical workflow for the in vitro screening of anticancer activity of synthesized quinoline derivatives.

Conclusion

This compound is a versatile and highly valuable building block in organic synthesis, particularly for the development of novel therapeutic agents. Its unique electronic properties, conferred by the trifluoromethyl group, make it an attractive scaffold for modulating the biological activity and pharmacokinetic profiles of target molecules. The synthetic methodologies outlined in this guide provide a robust foundation for the preparation of a diverse range of this compound derivatives. The demonstrated potential of these compounds to inhibit key oncogenic signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, underscores their significance in the ongoing search for more effective cancer therapies. Further exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of new and potent drug candidates.

References

Spectral Data Interpretation of 6-(Trifluoromethyl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 6-(trifluoromethyl)quinoline. Due to the limited availability of public experimental spectra for this specific molecule, this document leverages predictive models and established principles of spectral interpretation to offer a comprehensive analytical overview. This guide is intended to assist researchers in identifying and characterizing this compound in various experimental settings.

Molecular Structure and Properties

This compound is a heterocyclic aromatic compound with the chemical formula C₁₀H₆F₃N. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic environment of the quinoline ring system, which is reflected in its spectral characteristics.

| Property | Value |

| Molecular Formula | C₁₀H₆F₃N |

| Molecular Weight | 197.16 g/mol |

| IUPAC Name | This compound |

| CAS Number | 325-13-3 |

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to show six distinct signals in the aromatic region. The chemical shifts are influenced by the nitrogen atom in the quinoline ring and the strong electron-withdrawing effect of the trifluoromethyl group. The predicted data is based on computational models and analysis of similar structures.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-2 | 8.9 - 9.1 | dd | J = 4.2, 1.7 |

| H-3 | 7.4 - 7.6 | dd | J = 8.2, 4.2 |

| H-4 | 8.1 - 8.3 | dd | J = 8.2, 1.7 |

| H-5 | 8.0 - 8.2 | d | J = 8.8 |

| H-7 | 7.8 - 8.0 | dd | J = 8.8, 2.1 |

| H-8 | 8.3 - 8.5 | d | J = 2.1 |

Note: These are predicted values and may vary from experimental results.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound will display ten signals, including a characteristic quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the nitrogen and the trifluoromethyl substituent.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 152 |

| C-3 | 122 - 124 |

| C-4 | 136 - 138 |

| C-4a | 128 - 130 |

| C-5 | 127 - 129 |

| C-6 | 129 - 131 (q, J ≈ 33 Hz) |

| C-7 | 124 - 126 (q, J ≈ 4 Hz) |

| C-8 | 129 - 131 |

| C-8a | 148 - 150 |

| -CF₃ | 123 - 125 (q, J ≈ 274 Hz) |

Note: These are predicted values and may vary from experimental results. The quartet multiplicity and coupling constants for carbons near the CF₃ group are estimations based on typical values.

Mass Spectrometry (MS) Fragmentation Analysis

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺˙) at m/z 197. The fragmentation pattern will be dictated by the stability of the quinoline ring and the presence of the trifluoromethyl group.

Key Predicted Fragments:

| m/z | Proposed Fragment |

| 197 | [M]⁺˙ (Molecular Ion) |

| 178 | [M - F]⁺ |

| 168 | [M - HCN]⁺˙ |

| 147 | [M - CF₃]⁺ |

| 128 | [C₉H₆N]⁺ |

| 101 | [C₇H₅N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and MS data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).

Data Acquisition (¹H NMR):

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 8-16 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

Data Acquisition (¹³C NMR):

-

Spectrometer: A 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

Data Acquisition (Electron Ionization - GC-MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Inlet System: Gas Chromatography (GC).

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Temperature Program: A suitable temperature gradient to ensure separation and elution of the compound.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

Data Acquisition (Electrospray Ionization - LC-MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Inlet System: Liquid Chromatography (LC).

-

LC Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

-

Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).

-

Scan Range: m/z 50-500.

Visualizations

The following diagrams illustrate the molecular structure and a plausible mass spectral fragmentation pathway for this compound.

Caption: Molecular structure of this compound.

Caption: Proposed MS fragmentation of this compound.

CAS number and molecular formula for 6-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(trifluoromethyl)quinoline, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its fundamental chemical properties, synthesis methodologies, and potential biological activities, drawing upon data from analogous compounds where direct information is limited. The inclusion of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of molecules, making this compound a valuable scaffold for the development of novel therapeutic agents. This guide aims to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this and related quinoline derivatives.

Core Compound Identification

Chemical Name: this compound

| Property | Value | Source |

| CAS Number | 325-13-3 | [1] |

| Molecular Formula | C₁₀H₆F₃N | [1] |

| Molecular Weight | 197.16 g/mol | [1] |

| Canonical SMILES | C1=CC2=C(C=CC(=C2)C(F)(F)F)N=C1 | [1] |

| InChIKey | YVALNRPQHHRMNT-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| logP (Predicted) | 3.25 | [2] |

| pKa (Predicted) | 2.55 | [2] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 0 | [1] |

Synthesis and Experimental Protocols

While a specific, detailed, and high-yield synthesis protocol for this compound is not extensively documented in readily available literature, plausible synthetic routes can be inferred from established methods for quinoline synthesis and the preparation of trifluoromethylated aromatic compounds. Classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses form the foundation for quinoline ring construction. More contemporary approaches often utilize transition-metal-catalyzed cross-coupling and C-H activation strategies.

General Synthetic Workflow

A potential synthetic approach for this compound could involve the cyclization of a substituted aniline with a suitable three-carbon electrophile.

Caption: A plausible Skraup synthesis workflow for this compound.

Representative Experimental Protocol (Hypothetical)

This protocol is a generalized representation based on the Skraup synthesis of quinolines and would require optimization for the specific synthesis of this compound.

Materials:

-

4-(Trifluoromethyl)aniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Arsenic Pentoxide (or other suitable oxidizing agent)

-

Sodium Hydroxide (for neutralization)

-

Organic solvent for extraction (e.g., Dichloromethane or Toluene)

-

Drying agent (e.g., anhydrous Sodium Sulfate)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, carefully add 4-(trifluoromethyl)aniline, glycerol, and the oxidizing agent.

-

Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid through the dropping funnel. The reaction is exothermic and should be controlled by external cooling if necessary.

-

Heating: Heat the reaction mixture to the appropriate temperature (typically 120-140 °C) and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and carefully pour it into a large volume of water. Neutralize the acidic solution with a concentrated solution of sodium hydroxide until basic.

-

Extraction: Extract the aqueous mixture with an organic solvent. Combine the organic layers.

-

Purification: Wash the combined organic layers with water and brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

Direct biological studies on this compound are limited in publicly available literature. However, the quinoline scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance efficacy and pharmacokinetic properties.[3]

Anticancer Potential

Quinoline derivatives have been shown to exert anticancer effects through various mechanisms, including the inhibition of topoisomerases and interference with pro-survival signaling pathways such as PI3K/Akt/mTOR and EGFR.[4] The trifluoromethyl group can enhance the binding affinity of the molecule to its biological targets.

Caption: Hypothesized anticancer mechanism of this compound.

Antimalarial Potential

The quinoline core is central to many antimalarial drugs, such as chloroquine and mefloquine.[5] These compounds are thought to interfere with heme detoxification in the malaria parasite.[6][7] The trifluoromethyl group has been incorporated into quinoline structures to overcome drug resistance.[1]

Caption: Hypothesized antimalarial mechanism of this compound.

Quantitative Data from Structurally Related Compounds

To provide context for the potential activity of this compound, the following table summarizes in vitro biological data for structurally related trifluoromethyl-substituted quinoline derivatives.

| Compound/Analog | Cell Line/Organism | Assay Type | IC₅₀ / GI₅₀ (µM) | Reference |

| N-[4-[5-(4-chlorophenyl)-4,5-dihydroisoxazol-3-yl]phenyl]-7-(trifluoromethyl)quinolin-4-amine | 60 human tumor cell lines | Growth Inhibition | GI₅₀ (MG-MID) = 1.95 | [1] |

| N⁴-(6-methoxy-4-methyl-2-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)quinolin-8-yl)pentan-1,4-diamine | Plasmodium falciparum | Antimalarial Activity | IC₅₀ = 5-8 | [6] |

Conclusion

This compound represents a promising chemical scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. While specific experimental data for this compound is not abundant, the well-established biological activities of the quinoline core, coupled with the advantageous properties imparted by the trifluoromethyl group, suggest significant potential. This technical guide provides a foundational understanding of its properties, plausible synthetic routes, and hypothesized mechanisms of action based on the current body of scientific literature. Further research, including the development of optimized synthetic protocols and comprehensive biological evaluation, is warranted to fully elucidate the therapeutic utility of this compound and its derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 7. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent and Ascendance of Trifluoromethylated Quinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle first isolated from coal tar in 1834, has become a cornerstone in medicinal chemistry.[1][2] Its versatile structure is a key component in a wide array of pharmaceuticals, including antimalarials, anticancer agents, and antibiotics. The strategic incorporation of the trifluoromethyl (CF3) group into the quinoline nucleus has emerged as a transformative approach in drug design. This modification can significantly enhance a molecule's metabolic stability, lipophilicity, and target-binding affinity, thereby improving its pharmacokinetic and pharmacodynamic profiles. This in-depth technical guide explores the discovery, history, synthesis, and biological significance of trifluoromethylated quinolines, providing a comprehensive resource for professionals in the field.

Historical Perspective: From Quinine to Trifluoromethylated Analogs

The story of trifluoromethylated quinolines is intrinsically linked to the quest for effective antimalarial drugs. For centuries, quinine, a natural quinoline alkaloid, was the only treatment for malaria. The turmoil of World War II spurred intensive research into synthetic antimalarials, leading to the development of chloroquine in the 1940s.[3] However, the emergence of drug-resistant strains of Plasmodium falciparum necessitated the development of new therapeutic agents.

A pivotal moment in the history of trifluoromethylated quinolines was the synthesis of mefloquine in the late 1960s at the Walter Reed Army Institute of Research (WRAIR).[4][5] This potent antimalarial, a 2,8-bis(trifluoromethyl)quinoline derivative, demonstrated the profound impact of trifluoromethyl groups on the biological activity of the quinoline scaffold. The success of mefloquine catalyzed further exploration into the synthesis and medicinal applications of this class of compounds.

Synthesis of Trifluoromethylated Quinolines

The synthesis of trifluoromethylated quinolines can be achieved through both classical and modern organic chemistry methodologies.

Classical Synthetic Routes

Traditional methods for quinoline synthesis have been adapted to incorporate trifluoromethylated precursors.

-

Combes Synthesis: This acid-catalyzed condensation of an aniline with a β-diketone is a versatile method for preparing substituted quinolines.[6][7][8] For the synthesis of trifluoromethylated quinolines, a trifluoromethyl-β-diketone is typically employed. The regioselectivity of the cyclization can be influenced by the steric and electronic properties of the substituents on both the aniline and the diketone.[9]

-

Skraup-Doebner-Von Miller Synthesis: This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[10][11][12][13] To introduce a trifluoromethyl group, an α,β-unsaturated ketone bearing a CF3 group can be used. This method often requires harsh reaction conditions, including strong acids and high temperatures.

Modern Synthetic Strategies

Contemporary synthetic chemistry offers more efficient and regioselective routes to trifluoromethylated quinolines.

-

Synthesis from Trifluoroacetyl Anilines: A common strategy involves the use of ortho-trifluoroacetyl anilines as precursors, which can undergo cyclization with various carbonyl compounds to yield 4-(trifluoromethyl)quinolines.[14]

-

One-Pot Procedures: Modern methodologies often focus on one-pot syntheses to improve efficiency and reduce waste. For instance, a one-pot reaction can be employed to synthesize 2-trifluoromethyl-3-arylquinolines from α-CF3-enamines and 2-nitrobenzaldehydes.[15]

-

Use of Trifluoroacetic Acid Derivatives: Trifluoroacetic anhydride (TFAA) and its derivatives can serve as a source for the trifluoromethyl group in the synthesis of these heterocycles.[16]

Experimental Protocols

Synthesis of 2,8-Bis(trifluoromethyl)-4-hydroxyquinoline

This protocol describes a common method for synthesizing a key precursor for mefloquine and other related compounds.

Reaction Scheme:

Caption: Synthesis of 2,8-Bis(trifluoromethyl)-4-hydroxyquinoline.

Procedure: [17]

-

In a round-bottomed flask equipped with a mechanical stirrer, combine 2-(trifluoromethyl)aniline (1 equivalent) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1 equivalent).

-

Add polyphosphoric acid to the mixture.

-

Heat the reaction mixture to 120-150 °C with stirring for 3 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and pour it into ice water with vigorous stirring to precipitate the product.

-

Collect the solid by vacuum filtration and wash with cold distilled water. The resulting beige to yellow solid can be used without further purification.

Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline

Reaction Scheme:

Caption: Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline.

Procedure: [18]

-

To a round-bottomed flask equipped with a Dean-Stark trap and reflux condenser, add aniline (2 equivalents), ethyl 4,4,4-trifluoro-3-oxobutanoate (1 equivalent), p-toluenesulfonic acid (0.05 equivalents), and toluene.

-

Heat the mixture to 140 °C and reflux overnight, collecting the water that is formed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with saturated aqueous NH4HCO3, water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography (petroleum ether:ethyl acetate = 80:20) to afford the product as a white solid.

Quantitative Data

The physicochemical properties of trifluoromethylated quinolines are crucial for their application in drug development. The following table summarizes key data for several representative compounds.

| Compound Name | Substitution Pattern | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) | logP |

| 2-(Trifluoromethyl)quinoline | 2-CF3 | 58-62[19] | - | - | - |

| 4-(Trifluoromethyl)quinoline | 4-CF3 | - | 135-137 (23 Torr)[20] | - | - |

| 7-(Trifluoromethyl)quinoline | 7-CF3 | 65-67[19] | 236.6 (762 Torr)[19] | 2.55[19] | - |

| 4-Chloro-7-(trifluoromethyl)quinoline | 4-Cl, 7-CF3 | 69-71[21] | - | - | - |

| 4-Hydroxy-2-(trifluoromethyl)quinoline | 4-OH, 2-CF3 | 206-208[22] | - | - | - |

| 2,8-Bis(trifluoromethyl)quinolin-4-ol | 2,8-(CF3)2, 4-OH | 130-134[15] | 305.9[15] | - | 4.73[15] |

| Mefloquine | 2,8-(CF3)2, 4-CH(OH)-piperidyl | - | - | - | - |

Note: A hyphen (-) indicates that the data was not found in the surveyed literature.

Biological Significance and Signaling Pathways

Trifluoromethylated quinolines exhibit a broad spectrum of biological activities, with prominent roles as antimalarial and anticancer agents.

Antimalarial Activity

Mefloquine, the archetypal trifluoromethylated quinoline, functions as a blood schizonticide. Its mechanism of action involves the inhibition of protein synthesis in the Plasmodium falciparum parasite by targeting the 80S ribosome.[1][3] It may also interfere with the parasite's ability to detoxify heme.[16][23]

Anticancer Activity

Many trifluoromethylated quinoline derivatives have been investigated as potent anticancer agents. They often exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

-

EGFR, VEGFR, and c-Met Signaling: These receptor tyrosine kinases are crucial regulators of cell growth and division.[24] Overexpression or mutation of these receptors is a hallmark of many cancers. Several quinoline-based compounds have been developed as inhibitors of these pathways, interfering with downstream signaling cascades such as the Ras/Raf/MEK and PI3K/Akt/mTOR pathways.[9][14][25][26][27][28][29][30]

Below is a simplified representation of the interconnected EGFR, VEGFR, and c-Met signaling pathways and the points of inhibition by quinoline-based drugs.

Caption: Inhibition of EGFR, VEGFR, and c-Met signaling by trifluoromethylated quinolines.

Conclusion

The discovery and development of trifluoromethylated quinolines represent a significant advancement in medicinal chemistry. The introduction of the trifluoromethyl group has proven to be a highly effective strategy for enhancing the therapeutic potential of the quinoline scaffold. From the pioneering synthesis of mefloquine to the ongoing development of novel anticancer agents, these compounds continue to be a rich source of inspiration for drug discovery. A thorough understanding of their history, synthesis, and biological mechanisms is essential for researchers striving to develop the next generation of innovative medicines.

References

- 1. The antimalarial Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 4. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 7. Combes Quinoline Synthesis [drugfuture.com]

- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Skraup reaction - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemistry-online.com [chemistry-online.com]

- 14. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. 2,8-Bis(trifluoromethyl)quinolin-4-ol | CAS#:35853-41-9 | Chemsrc [chemsrc.com]

- 16. Mefloquine | C17H16F6N2O | CID 4046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]

- 18. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 19. benchchem.com [benchchem.com]

- 20. 4-(TRIFLUOROMETHYL)QUINOLINE | 25199-77-3 [amp.chemicalbook.com]

- 21. 4-Chlor-7-(trifluormethyl)chinolin 98% | Sigma-Aldrich [sigmaaldrich.com]

- 22. chemimpex.com [chemimpex.com]

- 23. Mefloquine | PPTX [slideshare.net]

- 24. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 29. ijpbs.com [ijpbs.com]

- 30. researchgate.net [researchgate.net]

The Therapeutic Promise of the 6-(Trifluoromethyl)quinoline Scaffold: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 6-(trifluoromethyl)quinoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of therapeutic potential. Its unique physicochemical properties, conferred by the trifluoromethyl group, enhance metabolic stability, lipophilicity, and binding affinity to a range of biological targets. This technical guide provides a comprehensive overview of the current landscape of this compound derivatives, focusing on their applications in oncology, neurodegenerative disorders, and infectious diseases. This document details quantitative biological data, experimental methodologies, and the underlying signaling pathways to support further research and development in this promising area.

Anticancer Applications

Derivatives of the this compound scaffold have shown significant promise as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of various this compound derivatives against a range of cancer cell lines.

| Compound ID/Reference | Target(s) | Cancer Cell Line | IC50 (µM) |

| EGFR/HER-2 Inhibitors | |||

| Compound 5a [1][2] | EGFR/HER-2 | MCF-7 (Breast) | 0.071 (EGFR), 0.031 (HER-2) |

| A-549 (Lung) | GI50: 25-82 nM (range for series) | ||

| Pim-1 Kinase Inhibitors | |||

| Compound 9g | Pim-1 Kinase | PC-3 (Prostate) | GI50: 1.29 |

| Tubulin Polymerization Inhibitors | |||

| Compound 6b | Tubulin | LNCaP (Prostate) | - |

| G-Quadruplex Stabilizers | |||

| Quindoline Derivatives | G-Quadruplex | HSV-1 Infected Cells | Antiviral Activity |

| General Cytotoxicity | |||

| Fluorinated quinoline analogue 6f [3][4] | Not specified | MDA-MB-468 (TNBC) | 2.0 |

| Fluorinated quinoline analogue 6d [3][4] | Not specified | MDA-MB-468 (TNBC) | 4.0 |

| 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine[5] | Not specified | Various | Potent |

Signaling Pathway: EGFR/HER-2 Inhibition

Many this compound derivatives function as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). These receptor tyrosine kinases are key components of signaling pathways that regulate cell growth, proliferation, and survival.[4] Their aberrant activation is a hallmark of many cancers. The diagram below illustrates the canonical EGFR/HER-2 signaling cascade and the point of inhibition by these compounds.

Caption: EGFR/HER-2 signaling pathway and inhibition.

Neuroprotective Applications

The neuroprotective potential of this compound derivatives is an emerging area of research, with a primary focus on the inhibition of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.

Quantitative Data: Acetylcholinesterase Inhibition

While specific IC50 values for this compound derivatives are not as extensively reported as for other therapeutic areas, the broader class of quinoline derivatives has demonstrated potent AChE inhibitory activity.

| Compound Class/Reference | Target | IC50 (µM) |

| Quinoline-piperonal hybrids | Acetylcholinesterase (AChE) | Promising results |

| Quinoline derivatives[6][7][8] | Acetylcholinesterase (AChE) | Varies with substitution |

| Tacrine (quinoline-based drug) | Acetylcholinesterase (AChE) | ~0.1 |

Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholinesterase is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[9] In Alzheimer's disease, the cholinergic system is compromised, leading to cognitive decline. AChE inhibitors block the active site of the enzyme, increasing the concentration and duration of action of ACh.[9]

Caption: Acetylcholinesterase inhibition mechanism.

Antiviral Applications

The this compound scaffold has demonstrated promising activity against a range of viruses, including Zika virus (ZIKV) and Middle East Respiratory Syndrome Coronavirus (MERS-CoV).

Quantitative Data: Antiviral Activity

The following table presents the in vitro antiviral efficacy of selected this compound derivatives.

| Compound ID/Reference | Virus | Cell Line | EC50 (µM) |

| 2,8-bis(trifluoromethyl)quinoline derivatives[10] | Zika Virus (ZIKV) | Vero | Potent |

| 3-acetyl-6-chloro-2-(isopropylamino)-8-(trifluoromethyl)quinolin-4(1H)-one[10] | MERS-CoV | Vero | Lead compound |

| Quinoline Analog 19 [11] | Enterovirus D68 (EV-D68) | RD | 0.05 |

| Quinoline Analog 6aw [6] | EV-D68, EV-A71, CVB3 | Various | single-digit to submicromolar |

Viral Replication Cycle and Potential Points of Inhibition

The antiviral mechanism of many quinoline derivatives involves the disruption of the viral replication cycle. The diagrams below illustrate the replication cycles of Zika virus and MERS-CoV, highlighting potential stages where this compound derivatives may exert their inhibitory effects.

Caption: Zika Virus replication cycle.

Caption: MERS-CoV replication cycle.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the biological evaluation of this compound derivatives.

General Synthesis of the this compound Scaffold

A common synthetic route to the this compound core involves the Conrad-Limpach or related cyclization reactions.[12]

Caption: General synthesis workflow.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase (e.g., EGFR, HER-2, Pim-1).

Protocol:

-

Reaction Setup: In a microplate, combine the kinase, a substrate peptide, and ATP in a reaction buffer.

-

Inhibitor Addition: Add the this compound derivative at various concentrations.

-

Kinase Reaction: Incubate the plate to allow the kinase to phosphorylate the substrate.

-

Detection: Use a detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection reagent) to quantify the extent of substrate phosphorylation or ATP consumption.

-

Data Analysis: Determine the percentage of kinase inhibition relative to a control without the inhibitor and calculate the IC50 value.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This method quantifies the activity of AChE by measuring the formation of a colored product.

Protocol:

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

-

Enzyme and Inhibitor Incubation: Pre-incubate the AChE enzyme with various concentrations of the this compound derivative.

-

Reaction Initiation: Add the substrate and DTNB to initiate the reaction. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the rate of the reaction and determine the percentage of AChE inhibition to derive the IC50 value.

G-Quadruplex Fluorescent Intercalator Displacement (G4-FID) Assay

This assay is used to assess the binding of a compound to G-quadruplex DNA structures.[13][14][15]

Protocol:

-

G-Quadruplex Formation: Anneal a G-quadruplex-forming oligonucleotide in a suitable buffer (e.g., containing K+ ions) to form the G-quadruplex structure.

-

Fluorescent Probe Binding: Add a fluorescent probe that intercalates into the G-quadruplex and exhibits enhanced fluorescence upon binding (e.g., Thiazole Orange).

-

Ligand Titration: Add increasing concentrations of the this compound derivative to the G-quadruplex-probe complex.

-

Fluorescence Measurement: Measure the fluorescence intensity at each ligand concentration. Displacement of the fluorescent probe by the ligand will result in a decrease in fluorescence.

-

Data Analysis: Plot the fluorescence intensity against the ligand concentration to determine the concentration required to displace 50% of the probe (DC50), which is related to the binding affinity.[13][14][15]

Conclusion

The this compound scaffold represents a versatile and highly promising platform for the development of novel therapeutics. Its derivatives have demonstrated potent and diverse biological activities across oncology, neurodegenerative diseases, and virology. The data and methodologies presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of this important chemical scaffold for the benefit of human health. Further research into the structure-activity relationships, mechanisms of action, and in vivo efficacy of this compound derivatives is warranted to fully realize their therapeutic potential.

References

- 1. Protocol for forming G-quadruplexes from double-stranded DNA during transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase inhibitors : Dr Rahul Kunkulol | PPT [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. The EGFR-HER2 module: a stem cell approach to understanding a prime target and driver of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of a high-throughput G4-FID assay for screening and evaluation of small molecules binding quadruplex nucleic acid structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. G4-FID: A Fluorescent DNA Probe Displacement Assay for Rapid Evaluation of Quadruplex Ligands | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Safety, Handling, and Hazards of 6-(Trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and potential hazards associated with 6-(trifluoromethyl)quinoline. The information is intended to support risk assessments and ensure safe laboratory practices for professionals working with this compound. Due to the limited availability of specific toxicological data for this compound, this guide also incorporates information from structurally related compounds and standardized testing protocols to offer a thorough understanding of its potential risks.

Chemical and Physical Properties

This compound is a quinoline derivative with a trifluoromethyl group at the 6th position. This substitution can significantly influence its chemical and biological properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H6F3N |

| Molecular Weight | 197.16 g/mol |

| CAS Number | 325-13-3 |

| Appearance | Not specified (often a solid) |

| Solubility | Soluble in common organic solvents. |

Hazard Identification and Classification

This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute oral toxicity, skin and eye irritation, and respiratory irritation.[1]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Warning |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Warning |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Warning |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Warning |

Toxicological Data

Table 3: Acute Toxicity Data for Quinoline and Related Compounds

| Compound | Test | Route | Species | Value | GHS Category |

| This compound | LD50 | Oral | Rat | Data not available (Predicted range: 300-2000 mg/kg) | 4 (Harmful) |

| 2-(Trifluoromethyl)quinoline | - | Oral | - | Data not available | 3 (Toxic) |

| Quinoline | LD50 | Oral | Rat | 270 mg/kg[3] | 3 (Toxic) |

| Quinoline | LD50 | Dermal | Rat | 1370 mg/kg[3] | 4 (Harmful) |

| Arylhydrazones with 8-(Trifluoromethyl)quinoline moiety | LD50 (Predicted) | Oral | Rat | 2.657 to 3.347 mol/kg[4] | Not classified |

Potential Genotoxicity

While no specific genotoxicity studies for this compound were identified, research on related compounds provides some insights. Studies on fluoroquinolines have shown that some isomers can induce unscheduled DNA synthesis (UDS) in rat hepatocytes, indicating genotoxic potential.[5] Specifically, 5-, 6-, 7-, and 8-fluoroquinoline were found to be capable of inducing UDS.[5] Another study on diversely substituted quinolines using the SOS chromotest indicated that the type and position of substitution on the quinoline skeleton can significantly modify genotoxicity.[6] Given these findings, it is prudent to handle this compound as a potential genotoxic agent until specific data becomes available.

Experimental Protocols for Hazard Assessment

To determine the specific toxicological profile of this compound, standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), should be followed.

Acute Oral Toxicity Assessment (OECD Guidelines 420, 423, or 425)

The acute oral toxicity is a primary hazard identified for this compound. The objective of these studies is to determine the LD50 value and observe signs of toxicity after a single oral dose.

Methodology Overview:

-

Test Animals: Typically, young adult rats (one sex, usually females) are used.

-

Dosage: The test substance is administered orally by gavage. The starting dose is selected based on available information.

-

Procedure (Up-and-Down Procedure - OECD 425):

-

A single animal is dosed.

-

If the animal survives, the next animal is given a higher dose.

-

If the animal dies, the next animal receives a lower dose.

-

This sequential dosing continues until the stopping criteria are met.

-

-

Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality. Body weight is recorded weekly.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

Caption: Workflow for Acute Oral Toxicity Testing (OECD 425).

Skin Irritation Assessment (OECD Guideline 439: In Vitro Skin Irritation)

This in vitro method uses reconstructed human epidermis (RhE) models to assess the potential for skin irritation, reducing the need for animal testing.

Methodology Overview:

-

Test System: A commercially available, validated RhE model is used.

-

Application: A small amount of the test substance is applied topically to the surface of the RhE tissue.

-

Exposure and Incubation: The tissue is exposed to the chemical for a defined period (e.g., 15-60 minutes), followed by a post-incubation period (e.g., 42 hours).

-

Viability Assessment: Cell viability is determined using a colorimetric assay (e.g., MTT assay).

-

Classification: The substance is classified as an irritant or non-irritant based on the mean tissue viability compared to negative controls. A viability of ≤ 50% typically indicates an irritant.

Caption: Workflow for In Vitro Skin Irritation Testing (OECD 439).

Eye Irritation Assessment (OECD Guideline 405: Acute Eye Irritation/Corrosion)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.

Methodology Overview:

-

Test Animals: Albino rabbits are typically used.

-

Application: A single dose of the substance is applied to the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. Lesions of the cornea, iris, and conjunctiva are scored.

-

Duration: The observation period is typically 21 days to assess the reversibility of any effects.

-

Classification: The substance is classified based on the severity and reversibility of the ocular lesions.

Safe Handling and Storage

Given the identified hazards, strict adherence to safety protocols is essential when handling this compound.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If aerosols or dust may be generated, a NIOSH-approved respirator is recommended.

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust or vapors.

-

Wash hands thoroughly after handling.

-

Keep away from ignition sources.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, the following first aid measures should be taken immediately:

-

Ingestion: If swallowed, call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor.

-

Skin Contact: Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice.

-

Eye Contact: Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye. Call a poison control center or doctor for treatment advice.

-

Inhalation: Move the person to fresh air. If the person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably mouth-to-mouth if possible. Call a poison control center or doctor for further treatment advice.

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-